

# Application Note: Spectroscopic Characterization of 2-(3-Chloro-4-fluorophenyl)indole

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## Compound of Interest

Compound Name: 2-(3-Chloro-4-fluorophenyl)indole

Cat. No.: B158768

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## Abstract

This document provides a detailed guide to the characterization of **2-(3-Chloro-4-fluorophenyl)indole** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra, this note presents predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data based on established principles and analysis of structurally related compounds. Detailed, standardized protocols for acquiring high-quality NMR and MS data are provided to guide researchers in their own analytical workflows. This information is crucial for the verification of synthesis, purity assessment, and further development of this compound in medicinal chemistry and drug discovery.

## Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for **2-(3-Chloro-4-fluorophenyl)indole**. These predictions are based on the analysis of substituent effects and comparison with known spectral data of similar indole and substituted benzene derivatives.

## Predicted $^1\text{H}$ NMR Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **2-(3-Chloro-4-fluorophenyl)indole** in  $\text{CDCl}_3$  at 400 MHz.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (indole NH)	~ 8.2	br s	-
H-3 (indole)	~ 6.8	d	~ 1.0
H-4 (indole)	~ 7.6	d	~ 8.0
H-5 (indole)	~ 7.2	t	~ 7.5
H-6 (indole)	~ 7.1	t	~ 7.5
H-7 (indole)	~ 7.4	d	~ 8.0
H-2' (phenyl)	~ 7.9	dd	~ 2.0, 7.0
H-5' (phenyl)	~ 7.2	t	~ 8.8
H-6' (phenyl)	~ 7.6	ddd	~ 2.0, 4.5, 8.8

Note: Chemical shifts are referenced to residual solvent signals. Predicted values are estimates and may vary from experimental results.

## Predicted $^{13}\text{C}$ NMR Data

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-(3-Chloro-4-fluorophenyl)indole** in  $\text{CDCl}_3$  at 100 MHz.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2 (indole)	~ 138
C-3 (indole)	~ 102
C-3a (indole)	~ 129
C-4 (indole)	~ 121
C-5 (indole)	~ 123
C-6 (indole)	~ 120
C-7 (indole)	~ 111
C-7a (indole)	~ 137
C-1' (phenyl)	~ 129 (d, JCF $\approx$ 3 Hz)
C-2' (phenyl)	~ 128 (d, JCF $\approx$ 8 Hz)
C-3' (phenyl)	~ 122 (d, JCF $\approx$ 18 Hz)
C-4' (phenyl)	~ 159 (d, JCF $\approx$ 250 Hz)
C-5' (phenyl)	~ 117 (d, JCF $\approx$ 21 Hz)
C-6' (phenyl)	~ 130 (d, JCF $\approx$ 5 Hz)

Note: Chemical shifts are referenced to the solvent signal. Predicted values are estimates and may vary from experimental results. JCF denotes coupling constants between carbon and fluorine.

## Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks for **2-(3-Chloro-4-fluorophenyl)indole** under Electron Ionization (EI).

m/z	Ion	Relative Abundance
245/247	$[M]^+$	High (isotope pattern for 1 Cl)
210	$[M-Cl]^+$	Moderate
116	[Indole fragment] $^+$	Moderate to High

Note: The molecular ion peak  $[M]^+$  is expected to show a characteristic 3:1 isotope pattern due to the presence of one chlorine atom. Fragmentation patterns are predicted based on typical behavior of similar compounds.

## Experimental Protocols

The following are detailed protocols for the acquisition of NMR and mass spectrometry data for **2-(3-Chloro-4-fluorophenyl)indole**.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2-(3-Chloro-4-fluorophenyl)indole**.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- $^1H$  NMR Acquisition:
  - Instrument: 400 MHz NMR Spectrometer.
  - Solvent:  $CDCl_3$ .
  - Temperature: 298 K.
  - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
  - Spectral Width: -2 to 12 ppm.

- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
- Processing: Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Instrument: 100 MHz (for a 400 MHz <sup>1</sup>H spectrometer).
  - Solvent: CDCl<sub>3</sub>.
  - Temperature: 298 K.
  - Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
  - Spectral Width: 0 to 220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more (adjust for desired signal-to-noise ratio).
  - Processing: Apply a line broadening of 1-2 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl<sub>3</sub> triplet at 77.16 ppm.

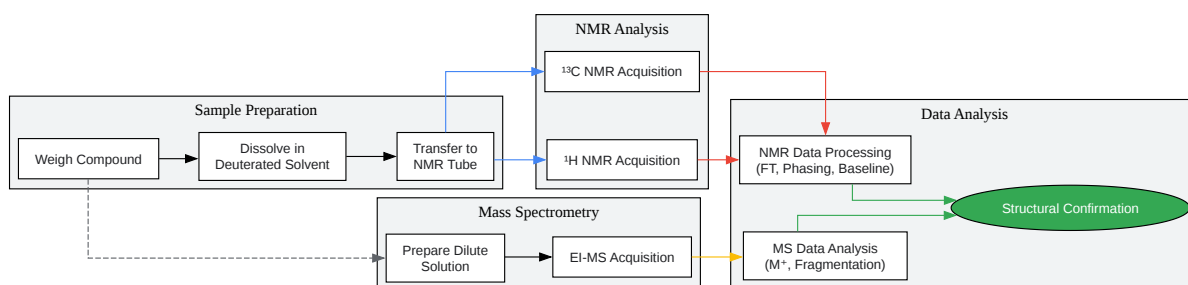
## Mass Spectrometry Protocol

- Sample Preparation:
  - Prepare a dilute solution of **2-(3-Chloro-4-fluorophenyl)indole** in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

- Data Acquisition (Electron Ionization - EI):
  - Instrument: A mass spectrometer equipped with an EI source (e.g., a GC-MS system).
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Source Temperature: 200-250 °C.
  - Mass Range: m/z 50-500.
  - Introduction Method: Direct insertion probe or via gas chromatography. If using GC, a suitable temperature program should be developed to ensure elution of the compound.
  - Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.

## Visualizations

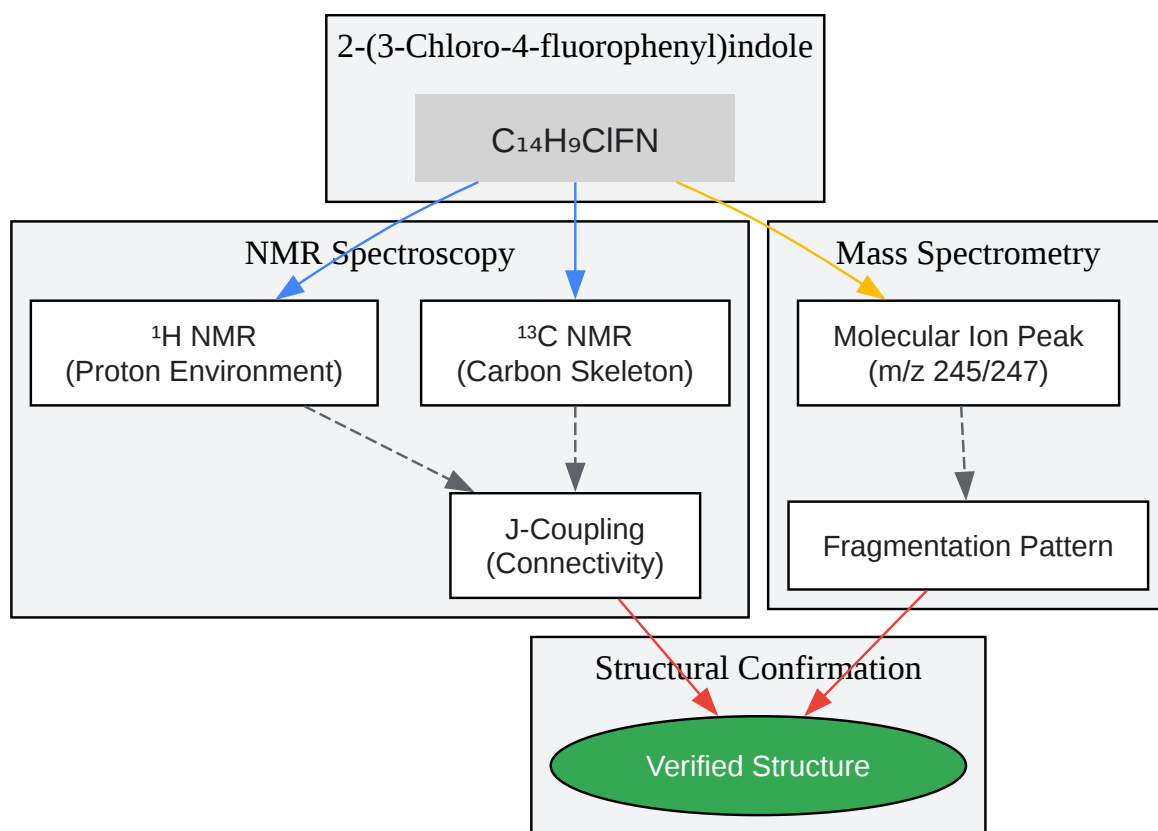
### Experimental Workflow



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Caption: Workflow for the spectroscopic characterization of **2-(3-Chloro-4-fluorophenyl)indole**.

## Structural Analysis Pathway

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Caption: Logical pathway for structural elucidation using NMR and MS data.

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